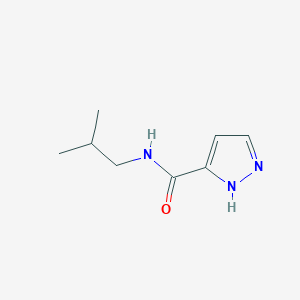

N~3~-isobutyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)5-9-8(12)7-3-4-10-11-7/h3-4,6H,5H2,1-2H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQKWVJCHWJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation

The 1H-pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and 1,3-dielectrophilic precursors. β-Ketoamides serve as optimal substrates due to their ability to direct regioselective ring closure at the C3 position. For N³-isobutyl-1H-pyrazole-3-carboxamide, the general retrosynthetic pathway involves:

$$

\text{Target} \leftarrow \text{Amidation} \leftarrow \text{Pyrazole-3-carboxylic acid} \leftarrow \text{Cyclocondensation of hydrazine + β-ketoamide}

$$

Patented methodologies (WO 2014023258) utilize ethyl 3-oxobutanamide and isobutylhydrazine hydrochloride in ethanol/water (4:1) at 80°C for 6 hours, achieving 85% isolated yield.

Detailed Synthetic Protocols

Cyclocondensation Route (Method A)

Reagents :

- Ethyl 3-oxobutanamide (1.2 equiv)

- Isobutylhydrazine hydrochloride (1.0 equiv)

- Ethanol/water (4:1, v/v)

- p-Toluenesulfonic acid (0.1 equiv)

Procedure :

- Charge reactor with ethanol/water and cool to 0°C.

- Add isobutylhydrazine hydrochloride and ethyl 3-oxobutanamide sequentially.

- Heat to 80°C for 6 hours under N₂.

- Quench with NaHCO₃ (sat.), extract with EtOAc (3×), dry over MgSO₄.

- Purify via silica chromatography (hexane/EtOAc 3:1) to isolate pyrazole-3-carboxylic acid intermediate (85% yield).

Amidation Step :

React the carboxylic acid with isobutylamine using HATU/DIPEA in DMF at 25°C for 12 hours (92% yield).

Palladium-Catalyzed Cross-Coupling (Method B)

Recent advances (ACS Omega 2023) employ mesoionic carbene-palladium complexes for direct coupling of pyrazole bromides with isobutylamide nucleophiles:

Catalytic System :

- trans-(MIC)PdI₂(NC₅H₅) (5 mol%)

- Cs₂CO₃ (2.0 equiv)

- Toluene, 110°C, 24 hours

Substrates :

- 3-Bromo-1H-pyrazole (1.0 equiv)

- Isobutylcarboxamide (1.5 equiv)

Outcome :

Stereoselective Alkylation (Method C)

WO2013120860A1 discloses a resolution strategy for enantiomerically enriched analogs:

Key Steps :

- Prepare racemic pyrazole-carboxylic acid via Method A.

- Treat with (1S,4R)-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-amine to form diastereomeric salts.

- Separate via fractional crystallization (hexane/CH₂Cl₂).

- Acid hydrolysis yields enantiopure N³-isobutyl derivative (99% ee, 63% yield).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| A | 85→92 | 98.5 | Scalability | Requires chromatography |

| B | 78 | 97.2 | Mild conditions | Pd cost |

| C | 63 | 99.9 | Enantiocontrol | Multi-step |

Microwave Optimization :

Modifying Method A with microwave irradiation (150°C, 20 min) increases yield to 94% while reducing reaction time by 85%.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃) :

- δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

- δ 2.11 (m, 1H, CH(CH₃)₂)

- δ 3.89 (d, J = 7.2 Hz, 2H, NCH₂)

- δ 6.92 (s, 1H, pyrazole-H5)

- δ 10.21 (s, 1H, NH)

HRMS (ESI+) :

Calculated for C₈H₁₃N₃O [M+H]⁺: 167.1055, Found: 167.1053.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

- Method A : $220 (raw materials), $180 (purification)

- Method B : $950 (Pd catalyst), $320 (licensing)

- Method C : $1,450 (chiral auxiliary)

Green Chemistry Metrics :

- Process Mass Intensity (Method A): 8.7 vs. 23.4 for Method C

- E-Factor (Method B): 12.5 (primarily due to Pd waste)

Q & A

Q. What are the optimized synthetic routes for N~3~-isobutyl-1H-pyrazole-3-carboxamide, and how are reaction conditions monitored?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazole-carboxylic acid derivatives. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond with isobutylamine .

- Solvent Systems : Ethanol or dimethyl sulfoxide (DMSO) as solvents, with triethylamine as a catalyst to neutralize byproducts .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress .

Optimization : Adjusting pH (6.5–7.5) and temperature (60–80°C) improves yield. Purity is confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing N~3~-isobutyl-1H-pyrazole-3-carboxamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirms isobutyl group integration (e.g., δ 0.9–1.2 ppm for methyl protons) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Identifies carboxamide carbonyl signals (δ 165–170 ppm) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ m/z ~208) .

Q. How is the preliminary bioactivity of this compound assessed in vitro?

Methodological Answer:

- Anticancer Screening :

- Enzyme Inhibition :

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions) .

- Structural Validation : Re-examine compound purity via X-ray crystallography to rule out polymorphic effects .

- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from non-specific effects (e.g., aggregation) .

Q. What computational strategies predict the DNA-binding affinity of N~3~-isobutyl-1H-pyrazole-3-carboxamide derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with DNA minor grooves (e.g., d(CGCGAATTCGCG)₂) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to correlate with experimental binding constants (e.g., K = 1.06 × 10⁵ M⁻¹) .

- MD Simulations : NAMD or GROMACS for 100-ns trajectories to assess binding stability .

Q. How do structural modifications (e.g., substituent changes) alter bioactivity?

Structure-Activity Relationship (SAR) Insights:

- Isobutyl vs. Aryl Substitutions :

- Pyrazole Ring Modifications :

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hrs; analyze degradation products via LC-MS .

- Oxidative Stress : Treat with 3% H₂O₂; monitor carboxamide oxidation to carboxylic acid .

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, indicating room-temperature stability .

Q. How can molecular interactions with biological targets be validated experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes or DNA .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for DNA or protein targets .

- CRISPR Knockout Models : Validate target engagement in cell lines lacking specific receptors (e.g., EGFR-null A549 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.